

pKa and basicity of N-(4-Methoxybenzyl)-N-methylamine

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Compound of Interest

Compound Name: *N*-(4-Methoxybenzyl)-*N*-methylamine

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An In-depth Technical Guide to the pKa and Basicity of **N-(4-Methoxybenzyl)-N-methylamine**

Abstract

This technical guide provides a comprehensive analysis of the basicity and pKa of the secondary amine, **N-(4-Methoxybenzyl)-N-methylamine** (CAS No. 702-24-9). The document elucidates the theoretical principles governing amine basicity, with a specific focus on the structural and electronic factors inherent to this molecule. We explore the interplay of inductive and resonance effects conferred by the N-methyl, benzyl, and para-methoxy substituents. A predicted pKa value is presented, contextualized by data from analogous structures. Furthermore, this guide details robust, field-proven experimental and computational methodologies for the precise determination of pKa, designed for researchers and professionals in drug development and chemical synthesis.

Introduction to N-(4-Methoxybenzyl)-N-methylamine

N-(4-Methoxybenzyl)-N-methylamine is a substituted secondary amine utilized as an intermediate in the synthesis of diverse organic compounds.^{[1][2][3][4]} Its chemical structure features a central nitrogen atom bonded to a methyl group and a 4-methoxybenzyl group. Understanding the basicity of this nitrogen center, quantified by its pKa value, is critical for predicting its reactivity, optimizing reaction conditions, and comprehending its behavior in biological systems, such as its potential use in the preparation of toll-like receptor 9 (TLR9).

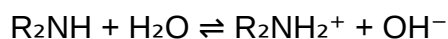
signaling antagonists.[1][3][4] The basicity of an amine is a direct measure of the availability of the lone pair of electrons on the nitrogen atom to accept a proton.[5][6][7]

Table 1: Physicochemical Properties of **N-(4-Methoxybenzyl)-N-methylamine**

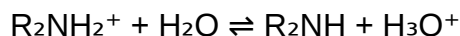
Property	Value	Source(s)
CAS Number	702-24-9	[1]
Molecular Formula	C ₉ H ₁₃ NO	[1]
Molecular Weight	151.21 g/mol	[1]
Appearance	Clear beige to colorless liquid/oil	[1][2][8]
Boiling Point	88 °C at 1 mmHg	[9]
Density	1.008 g/mL at 25 °C	[1]
Predicted pKa	10.14 ± 0.10	[1][4]

Theoretical Framework: Factors Governing Amine Basicity

The basicity of an amine in an aqueous solution is defined by the equilibrium of its protonation reaction:



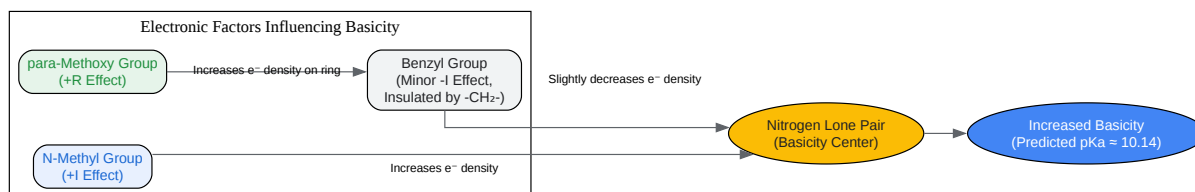
The strength of the base is quantified by the base dissociation constant (K_b). However, it is more common in the literature to discuss the acidity of the conjugate acid (R₂NH₂⁺), represented by the acid dissociation constant (pK_a).



A higher pK_a value for the conjugate acid corresponds to a stronger base, as it indicates the conjugate acid is weaker and less likely to donate its proton.[10] The primary factors influencing the pK_a of **N-(4-Methoxybenzyl)-N-methylamine** are the electronic effects of its substituents.

- Inductive Effects: Alkyl groups, such as the N-methyl group, are electron-donating via the inductive effect (+I).^[7] This effect increases the electron density on the nitrogen atom, making the lone pair more available for protonation and thereby increasing basicity compared to ammonia.^{[5][7]}
- Resonance (Mesomeric) Effects: When the nitrogen atom is adjacent to a π -system, like an aromatic ring, the lone pair can be delocalized. In aniline, for example, the lone pair is delocalized into the benzene ring, which significantly reduces basicity (pKaH of aniline is 4.6) compared to aliphatic amines (pKaH ~10-11).^{[7][10]} For **N-(4-Methoxybenzyl)-N-methylamine**, the -CH₂- spacer insulates the nitrogen from the direct resonance delocalization with the phenyl ring, so its basicity is much higher than that of an aromatic amine.
- Substituent Effects on the Aromatic Ring: The nature and position of substituents on the benzyl group's phenyl ring fine-tune the basicity.
 - Electron-Donating Groups (EDGs): Groups like the methoxy (-OCH₃) group at the para position exert a strong electron-donating effect through resonance (+R).^[6] This effect increases the electron density of the entire benzyl moiety, which, in turn, slightly increases the electron density on the distal nitrogen atom, leading to an increase in basicity.^[11]
 - Electron-Withdrawing Groups (EWGs): Conversely, EWGs (e.g., -NO₂) would decrease the basicity by pulling electron density away from the nitrogen center.^{[5][12][13]}

Based on these principles, **N-(4-Methoxybenzyl)-N-methylamine** is expected to be a stronger base than the unsubstituted N-methylbenzylamine (predicted pKa ~9.7) due to the +R effect of the para-methoxy group.^[14] The predicted pKa of 10.14 confirms this electronic influence.^{[1][4]}



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Fig 1. Electronic contributions to the basicity of *N*-(4-Methoxybenzyl)-*N*-methylamine.

Experimental Protocol for pKa Determination: Potentiometric Titration

Potentiometric titration is the definitive method for accurately determining pKa values.[15][16][17] The procedure involves monitoring the pH of a solution of the amine as a strong acid is incrementally added. The pKa is the pH at which the amine is exactly 50% protonated, corresponding to the midpoint of the buffering region on the titration curve.[17]

Causality Behind Experimental Choices

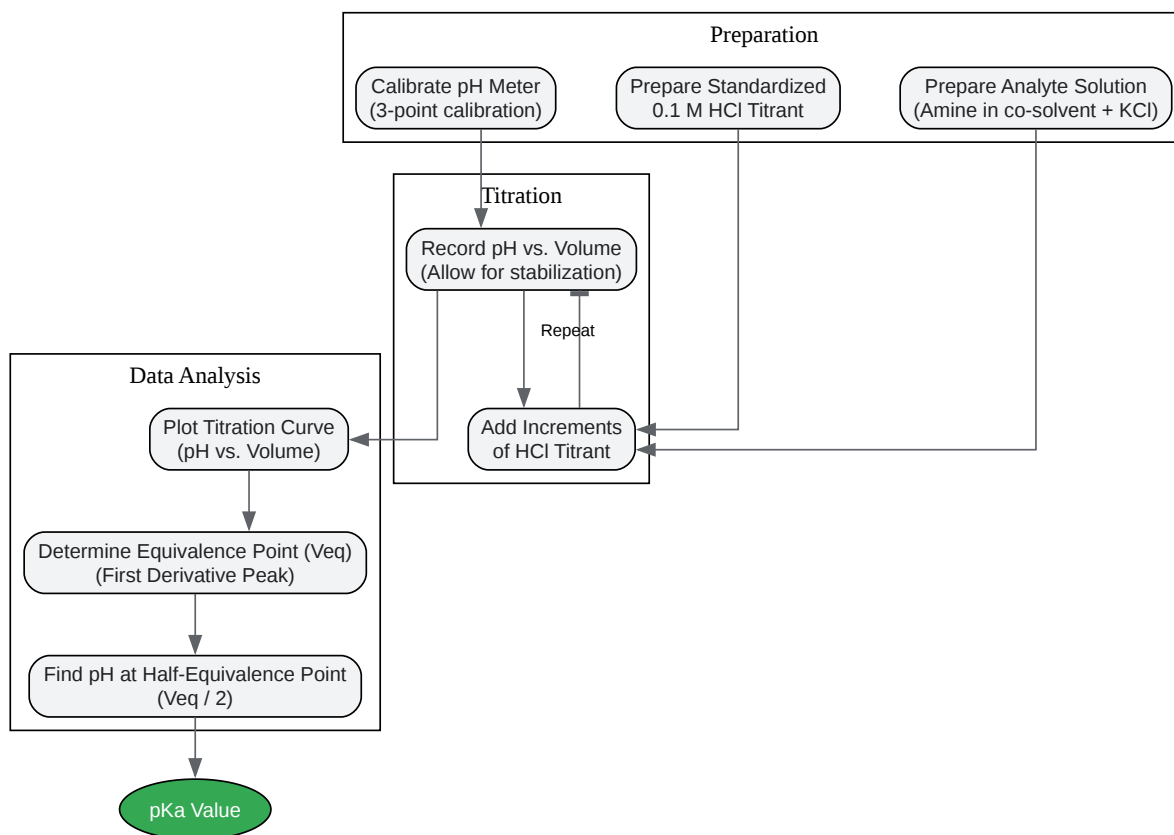
- **Analyte Purity:** High purity of the analyte is essential, as impurities with acidic or basic properties will distort the titration curve and lead to inaccurate pKa values.
- **Solvent System:** While water is the ideal solvent, ***N*-(4-Methoxybenzyl)-*N*-methylamine** has limited aqueous solubility. A water/methanol or water/ethanol co-solvent system is often necessary to ensure the analyte and its protonated form remain fully dissolved throughout the titration. The pKa value obtained will be an apparent pKa (pK_{aapp}) and is specific to the solvent system used.
- **Titrant:** A standardized strong acid (e.g., HCl) is used to ensure a sharp and well-defined equivalence point. Its concentration must be known with high accuracy.

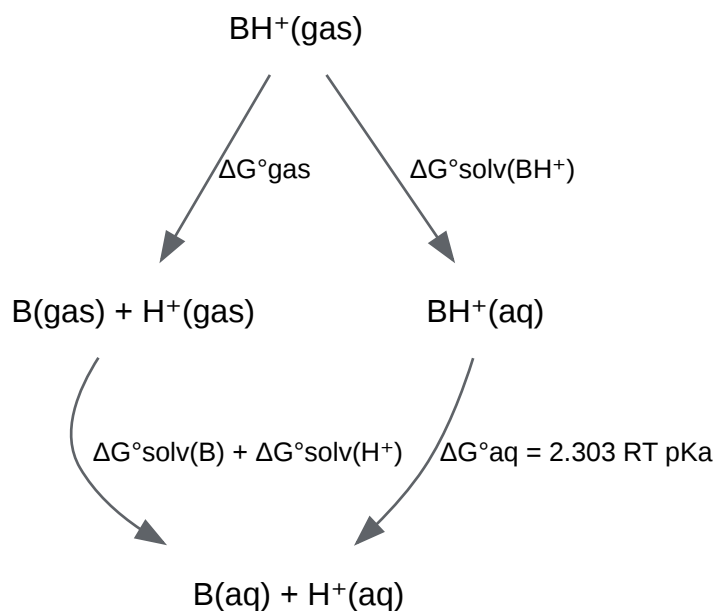
- **Ionic Strength:** Maintaining a constant ionic strength (e.g., with 0.1 M KCl) minimizes variations in activity coefficients, ensuring the measured pH accurately reflects the hydrogen ion concentration.

Step-by-Step Methodology

- **Preparation of Solutions:**
 - **Analyte Solution:** Accurately weigh ~15 mg (0.1 mmol) of high-purity **N-(4-Methoxybenzyl)-N-methylamine**. Dissolve it in 50 mL of a suitable solvent (e.g., 50:50 v/v methanol/water) containing 0.1 M KCl.
 - **Titrant:** Prepare a 0.100 M standardized hydrochloric acid (HCl) solution.
- **Instrument Calibration:**
 - Calibrate a high-precision pH meter using at least two, preferably three, standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) that bracket the expected pKa.
- **Titration Procedure:**
 - Place the analyte solution in a thermostatted beaker at 25 °C and stir gently with a magnetic stirrer.
 - Immerse the calibrated pH electrode and the tip of the burette containing the HCl titrant into the solution.
 - Record the initial pH of the solution.
 - Add the HCl titrant in small, precise increments (e.g., 0.05 mL).
 - After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.
 - Continue the titration well past the equivalence point (the region of most rapid pH change).
- **Data Analysis:**

- Plot the measured pH (y-axis) against the volume of HCl added (x-axis) to generate the titration curve.
- Determine the equivalence point (V_{eq}), which is the inflection point of the curve. This can be found accurately by plotting the first derivative of the titration curve ($\Delta pH/\Delta V$ vs. V) and finding the peak.
- The half-equivalence point occurs at half the volume of the equivalence point ($V_{eq}/2$).
- The pK_a is the pH of the solution at the half-equivalence point.





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